8-苄基-2-氯喹啉-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

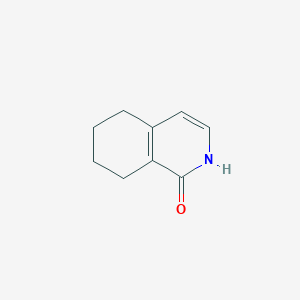

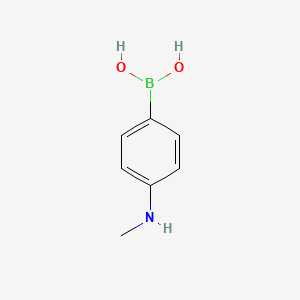

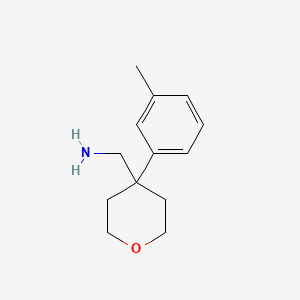

8-Benzyl-2-chloroquinoline-3-carbaldehyde is a compound related to the quinoline family, which is known for its diverse applications in medicinal chemistry and as ligands in coordination chemistry. The quinoline structure is versatile and can be modified at various positions to yield compounds with different physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde is synthesized and used as a ligand for rare-earth(III) ions . Another synthesis approach involves the creation of 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone, which is used to design metal–organic systems . Additionally, the synthesis of 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone demonstrates sensitivity and selectivity to Mg2+ ions . A novel approach to synthesize quinolinecarbaldehydes with carbonyl groups at specific positions is also presented, comparing classical methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis . Furthermore, the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids involves a one-pot reaction followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen in the heterocyclic quinoline ring. The structure of these compounds can be determined using various spectroscopic techniques, including X-ray diffraction . The coordination environment of these molecules can include different atoms, such as oxygen and nitrogen, which allows them to form complexes with metals . The overall structures of biquinoline derivatives synthesized from 2-chloro-carbaldehyde derivatives are not planar, indicating potential steric hindrance or conformational preferences .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions. For example, the interaction of 2-chloroquinoline-3-carbaldehydes with 2-hetaryl-acetonitriles can lead to condensation products or, under more forcing conditions, cyclic ionic compounds through intramolecular nucleophilic substitution of the chlorine atom . The coordination chemistry of these compounds is also notable, with the ability to form complexes with rare-earth metal ions and nickel(II) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents like carbonyl groups and the position of these groups on the quinoline ring affect the compound's reactivity and its interaction with metals . The electrochemical properties of these compounds are also of interest, with a correlation between the chemical structure and the reduction and oxidation potentials observed. The presence of a methyl group, for example, facilitates oxidation, while the reduction potential of methylated compounds is more negative compared to non-methylated structures . The fluorescence properties of certain derivatives, such as the sensitivity and selectivity to Mg2+ ions, are also noteworthy .

科学研究应用

合成和化学

已对8-苄基-2-氯喹啉-3-甲醛及相关类似物进行了合成和化学研究。Hamama等人(2018年)回顾了喹啉环系统的合成以及用于构建融合或二元喹啉-嵴杂环系统的反应,突出了这些化合物在合成应用和生物评价中的重要性(Hamama et al., 2018)。

与其他化合物的相互作用

Volovnenko等人(2009年)研究了2-氯喹啉-3-甲醛与杂环丙腈的相互作用。他们的研究表明,在特定条件下形成了缩合产物和环状离子化合物(Volovnenko et al., 2009)。

合成和反应

Abdel-Wahab和Khidre(2012年)的一篇综述涵盖了2-氯喹啉-3-甲醛的合成和反应,强调了其在合成生物重要化合物中的应用(Abdel-Wahab & Khidre, 2012)。

生物活性

Ghanei等人(2016年)关注了2-氯喹啉-3-甲醛的生物重要性,研究了它们作为人类AKT1酶抑制剂的潜力,该酶与癌症并发症有关。他们的研究合成并评估了这些化合物的衍生物(Ghanei et al., 2016)。

与DNA结合和抗菌性能

Lamani等人(2008年)合成了2-氯喹啉-3-甲醛的衍生物,并研究了它们与DNA的相互作用,以及它们的抗菌活性。这项研究突出了这些化合物作为抗菌剂的潜力(Lamani et al., 2008)。

合成中的环境友好性

Fu等人(2014年)描述了一种使用2-氯喹啉-3-甲醛制备官能化苯并[b][1,8]萘啶衍生物的方法,突出了这种合成方法的环境友好性和良好的产率(Fu et al., 2014)。

未来方向

The future directions for research on 8-Benzyl-2-chloroquinoline-3-carbaldehyde and related compounds could involve further exploration of their synthesis, reactions, and potential applications. The recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest that these compounds have potential for the development of new heterocyclic organic compounds .

属性

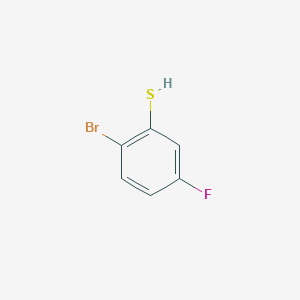

IUPAC Name |

8-benzyl-2-chloroquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO/c18-17-15(11-20)10-14-8-4-7-13(16(14)19-17)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPZJNNVBWUGFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC3=CC(=C(N=C32)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-2-chloroquinoline-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

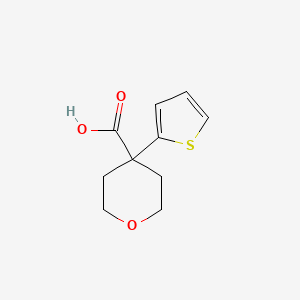

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)